N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine
Description
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine: is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-13(16-15(5-1)20-7-8-21-16)10-18-14-9-12-4-2-6-22-17(12)19-11-14/h1,3,5,9,11,18H,2,4,6-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETZZGCYNFPKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)NCC3=C4C(=CC=C3)OCCO4)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and pyranopyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine is investigated for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its interactions with molecular targets in the body could lead to the development of new treatments for diseases. Research is ongoing to understand its pharmacokinetics and pharmacodynamics.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit or activate specific enzymes, alter signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin and pyranopyridine derivatives, such as:
- N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine
- N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-8-amine
Uniqueness
What sets N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine apart is its specific substitution pattern and the resulting chemical properties. This unique structure can lead to different reactivity and interactions compared to its analogs, making it a valuable compound for targeted research and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
